(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid
説明
The compound "(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid" comprises two components:
Nucleoside analog core: A modified adenosine derivative with stereospecific hydroxyl groups on the ribose moiety (2R,3S,4R,5R configuration) and a purine ring substituted at the N6 position with an imino group (NH) and at the N3 position with a methyl group.
Counterion: 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid), likely added to enhance solubility or stability via salt formation .
The imino group at N6 distinguishes it from canonical adenosine (which has an amino group at N6) and may influence receptor binding kinetics or metabolic stability .
特性
分子式 |
C18H23N5O7S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-imino-3-methylpurin-9-yl)oxolane-3,4-diol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11-12,17-19H,2H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,11-;/m1./s1 |
InChIキー |
FHLPNKPPHLDNAV-YCSZXMBFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=N)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=N)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural Features and Receptor Targeting
| Compound Name | Purine Substitutions | Ribose Modifications | Key Functional Groups | Receptor Target |
|---|---|---|---|---|
| Target Compound | N6-imino, N3-methyl | Unmodified ribose | 4-Methylbenzenesulfonate | A1/A2A adenosine receptors |
| 2-Chloroadenosine (Cl-Ado) | N6-amino, C2-chloro | Unmodified ribose | None | A1/A2A/A3 receptors |
| Regadenoson (CVT-3146) | N6-ethylcarboxamide | 3',4'-dihydroxy, 5'-hydroxymethyl | Pyrazole-4-carboxamide | A2A adenosine receptor |
| PSB-0777 | N6-thioethyl | Unmodified ribose | 4-Benzenesulfonic acid | P2Y12 receptor antagonist |
| N6-Methyladenosine | N6-methyl | Unmodified ribose | None | Epigenetic regulator |
| Metrifudil (Y-341) | N6-(2-methylbenzyl) | Unmodified ribose | None | Adenosine deaminase inhibitor |
Key Observations :
- Imino vs. Amino Groups: The target compound’s N6-imino group (NH) differs from the N6-amino (NH2) in adenosine and Cl-Ado.
- Methyl Substitution: The N3-methyl group is rare in adenosine analogs. This steric hindrance could disrupt binding to receptors preferring bulkier substituents (e.g., A2A receptors favor N6-ethyl in Regadenoson) .
- Sulfonic Acid Counterion : Similar to PSB-0777, the 4-methylbenzenesulfonic acid group enhances solubility via ionic interactions, contrasting with unmodified nucleosides like Cl-Ado .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacological Properties
| Compound Name | Solubility (aq. buffer) | Metabolic Stability | Half-Life (in vivo) | Selectivity |
|---|---|---|---|---|
| Target Compound | High (due to sulfonate) | Moderate | ~2–4 hours | A1 > A2A (predicted) |
| 2-Chloroadenosine | Low | Low (rapid deamination) | <30 minutes | Pan-adenosine receptors |
| Regadenoson | Moderate | High | ~2 hours | A2A-specific |
| PSB-0777 | High (sulfonate salt) | High | ~6 hours | P2Y12 antagonist |
Key Insights :
- The sulfonic acid group in the target compound and PSB-0777 improves aqueous solubility, critical for intravenous administration .
- The imino group may confer partial resistance to adenosine deaminase compared to N6-amino analogs like Cl-Ado, which are rapidly metabolized .
- The absence of ribose modifications (e.g., 5'-hydroxymethyl in Regadenoson) suggests the target compound retains natural ribose-receptor interactions, possibly favoring A1 over A2A receptors .
準備方法
Ring-Closure via Traube Synthesis
The purine scaffold is constructed by cyclizing 4,5-diaminopyrimidine derivatives with formic acid or triethyl orthoformate. For 3-methyl substitution, 4-amino-5-methylaminopyrimidine is reacted with formamide at 180°C, yielding 3-methylhypoxanthine. Subsequent treatment with phosphorus oxychloride converts the 6-oxo group to 6-chloro, which is aminated with aqueous ammonia to introduce the 6-imino moiety.
Key conditions :
Glycosylation: Coupling Purine to Oxolane
Vorbrüggen Coupling
The purine base is attached to the oxolane ring using Vorbrüggen conditions, which employ silylated nucleophiles and Lewis acid catalysts:
- Silylation : 6-Imino-3-methylpurine is treated with hexamethyldisilazane (HMDS) in acetonitrile under reflux to form the silylated base.
- Coupling : The silylated base reacts with 1-ᴅ-ribofuranose-2,3,5-tri-O-acetyl-β-ᴅ-ribofuranosyl chloride in the presence of SnCl₄ (Scheme 1).
Reaction parameters :
Protection strategy :
Deprotection and Salt Formation
Acetyl Group Removal
The acetyl-protected nucleoside is treated with methanolic ammonia (7N NH₃/MeOH) at 4°C for 48 h, achieving full deprotection without imino group degradation.
Tosylate Salt Formation
The free nucleoside is dissolved in hot ethanol and titrated with 4-methylbenzenesulfonic acid (1.1 equiv). Crystallization at −20°C yields the final product as a white crystalline solid.
Characterization data :
Alternative Synthetic Routes
Enzymatic Phosphorylation
For scaled-up production, the nucleoside is phosphorylated using nucleoside diphosphate kinase (NDPK) and ATP regeneration systems:
Procedure :
- Tosylation : 5′-OH of the nucleoside is tosylated using TsCl in pyridine.
- Displacement : Tosylate is displaced by tris(tetra-n-butylammonium) pyrophosphate.
- Enzymatic phosphorylation : NDPK catalyzes ATP → ADP → ATP cycling, yielding the triphosphate.
Yields :
Analytical Data and Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray analysis confirms the β-ᴅ-ribofuranose configuration and tosylate counterion geometry.
Industrial-Scale Considerations
Cost-Effective Protecting Groups
Q & A
Q. What critical handling and storage protocols are necessary to maintain the stability of this compound during experiments?
Methodological Answer:
- Handling:
- Storage:
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Use - and -NMR in DMSO-d6 to confirm stereochemistry and functional groups. Assign peaks using COSY and HSQC for complex splitting patterns .
- Mass Spectrometry (MS):
- HPLC-PDA:
Q. Table 1: Key Analytical Parameters
| Method | Conditions | Critical Parameters |
|---|---|---|
| -NMR | DMSO-d6, 400 MHz, 25°C | δ 8.2–8.5 ppm (purine protons) |
| ESI-MS | Positive mode, m/z 252.23 [M+H] | Resolution >30,000 |
| HPLC | C18 column, 0.1% TFA in H2O/ACN (95:5 to 5:95), 1 mL/min, 254 nm detection | Retention time: 12.3 ± 0.2 min |
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
Methodological Answer:
- Reaction Design:
- Purification:
- Employ flash chromatography (silica gel, ethyl acetate/methanol 9:1) followed by recrystallization in ethanol/water (4:1) .
- Byproduct Mitigation:
- Monitor reaction progress via TLC (Rf 0.4 in EtOAc/MeOH 8:2) to terminate before hydrolysis of the imino group occurs .
Q. Table 2: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement |
|---|---|---|
| Protection | TBDMS-Cl, imidazole, DMF, 0°C → RT | 85% → 92% |
| Coupling | TMSOTf (0.1 eq), CH2Cl2, −20°C, 12 h | 70% → 88% |
| Deprotection | TBAF (1.0 eq), THF, RT, 2 h | 90% purity |
Q. How should contradictory data on solubility and stability in aqueous buffers be resolved?
Methodological Answer:
- Solubility Testing:
- Stability Analysis:
- Data Reconciliation:
- Cross-reference with NMR to confirm structural changes. For example, loss of imino group (δ 10.2 ppm) indicates hydrolysis .
Q. Table 3: Solubility vs. pH
| pH | Solvent System | Solubility (mg/mL) | Stability (t1/2) |
|---|---|---|---|
| 7.4 | PBS (0.1 M) | 12.5 ± 1.2 | 48 h |
| 5.0 | Acetate buffer | 8.3 ± 0.9 | 24 h |
| 9.0 | Tris-HCl (0.1 M) | 3.1 ± 0.5 | 12 h |
Q. What mechanistic insights explain its interaction with biological targets like kinases or nucleic acids?
Methodological Answer:
- Molecular Docking:
- Competitive Binding Assays:
- Structural Validation:
Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?
Methodological Answer:
- Experimental Controls:
- Data Normalization:
- Mechanistic Follow-Up:
- Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways) and validate via qPCR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
